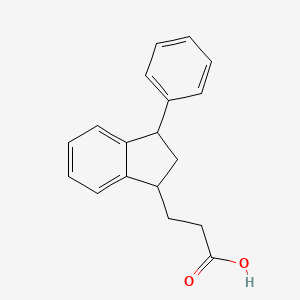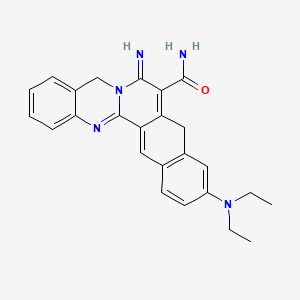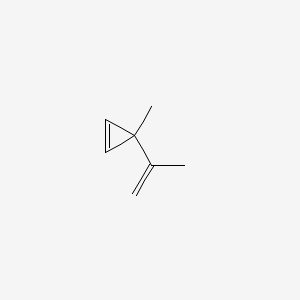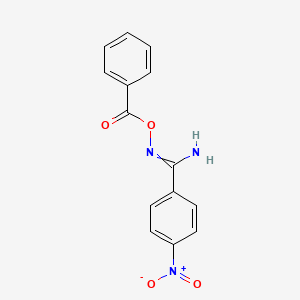![molecular formula C36H26N4Na2O10S3 B14477732 2,7-Naphthalenedisulfonic acid, 3-[[3,3'-dimethyl-4'-[[4-[(phenylsulfonyl)oxy]phenyl]azo][1,1'-biphenyl]-4-yl]azo]-4-hydroxy-, disodium salt CAS No. 71701-30-9](/img/structure/B14477732.png)
2,7-Naphthalenedisulfonic acid, 3-[[3,3'-dimethyl-4'-[[4-[(phenylsulfonyl)oxy]phenyl]azo][1,1'-biphenyl]-4-yl]azo]-4-hydroxy-, disodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Naphthalenedisulfonic acid, 3-[[3,3’-dimethyl-4’-[[4-[(phenylsulfonyl)oxy]phenyl]azo][1,1’-biphenyl]-4-yl]azo]-4-hydroxy-, disodium salt is a complex organic compound with significant applications in various fields. It is known for its vibrant color properties and is commonly used as a dye. The compound’s molecular formula is C34H26N4O16S4.4Na, and it has a molecular weight of 966.82 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Naphthalenedisulfonic acid, 3-[[3,3’-dimethyl-4’-[[4-[(phenylsulfonyl)oxy]phenyl]azo][1,1’-biphenyl]-4-yl]azo]-4-hydroxy-, disodium salt involves multiple steps. The process typically starts with the diazotization of 3,3’-dimethyl-4’-amino-1,1’-biphenyl, followed by coupling with 4-hydroxy-2,7-naphthalenedisulfonic acid. The final step involves the sulfonation of the phenyl group to introduce the phenylsulfonyl group .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors under controlled conditions. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction conditions, such as temperature, pH, and reaction time, are optimized to maximize yield and minimize impurities .
Analyse Chemischer Reaktionen
Types of Reactions
2,7-Naphthalenedisulfonic acid, 3-[[3,3’-dimethyl-4’-[[4-[(phenylsulfonyl)oxy]phenyl]azo][1,1’-biphenyl]-4-yl]azo]-4-hydroxy-, disodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products
The major products formed from these reactions include various sulfonic acid derivatives, amines, and substituted aromatic compounds .
Wissenschaftliche Forschungsanwendungen
2,7-Naphthalenedisulfonic acid, 3-[[3,3’-dimethyl-4’-[[4-[(phenylsulfonyl)oxy]phenyl]azo][1,1’-biphenyl]-4-yl]azo]-4-hydroxy-, disodium salt has several scientific research applications:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in staining techniques for visualizing biological tissues and cells.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics.
Wirkmechanismus
The compound exerts its effects primarily through its azo bonds, which can undergo reversible cleavage and reformation. This property allows it to interact with various molecular targets, including proteins and nucleic acids. The phenylsulfonyl group enhances its solubility and stability, making it effective in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Hydroxy-4-nitroso-2,7-naphthalenedisulfonic acid disodium salt
- 3-Hydroxynaphthalene-2,7-disulfonic acid disodium salt
- 1-Nitroso-2-naphthol-3,6-disulfonic acid disodium salt
Uniqueness
Compared to similar compounds, 2,7-Naphthalenedisulfonic acid, 3-[[3,3’-dimethyl-4’-[[4-[(phenylsulfonyl)oxy]phenyl]azo][1,1’-biphenyl]-4-yl]azo]-4-hydroxy-, disodium salt is unique due to its complex structure, which imparts distinct color properties and enhances its stability and solubility. These features make it particularly valuable in applications requiring high-performance dyes .
Eigenschaften
CAS-Nummer |
71701-30-9 |
|---|---|
Molekularformel |
C36H26N4Na2O10S3 |
Molekulargewicht |
816.8 g/mol |
IUPAC-Name |
disodium;3-[[4-[4-[[4-(benzenesulfonyloxy)phenyl]diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C36H28N4O10S3.2Na/c1-22-18-24(8-16-32(22)38-37-27-10-12-28(13-11-27)50-53(48,49)29-6-4-3-5-7-29)25-9-17-33(23(2)19-25)39-40-35-34(52(45,46)47)21-26-20-30(51(42,43)44)14-15-31(26)36(35)41;;/h3-21,41H,1-2H3,(H,42,43,44)(H,45,46,47);;/q;2*+1/p-2 |
InChI-Schlüssel |
BCVVFDBXXWKNJU-UHFFFAOYSA-L |
Kanonische SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C=C4C=C(C=CC4=C3O)S(=O)(=O)[O-])S(=O)(=O)[O-])C)N=NC5=CC=C(C=C5)OS(=O)(=O)C6=CC=CC=C6.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


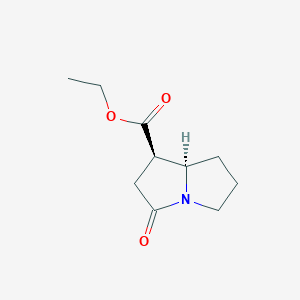
![3-[3-(3-Aminopropylsulfanyl)propylsulfanyl]propan-1-amine](/img/structure/B14477653.png)
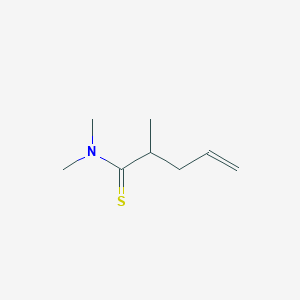
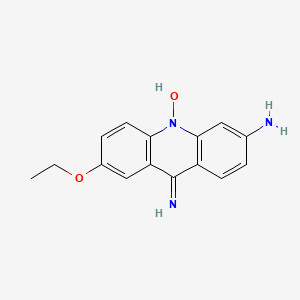
![N-[(Benzyloxy)carbonyl]-2-methylalanyl-N-methyl-L-prolinamide](/img/structure/B14477685.png)
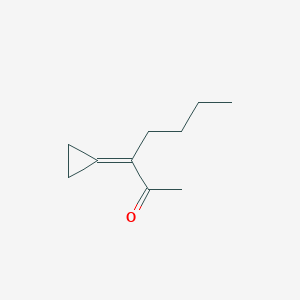
![2-[3-(Diethylamino)phenoxy]ethan-1-ol](/img/structure/B14477694.png)

